N-butyl-5-(3-methoxyphenoxy)pentan-1-amine
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Overview
Description
N-butyl-5-(3-methoxyphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It features a pentan-1-amine backbone with a butyl group and a 3-methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(3-methoxyphenoxy)pentan-1-amine typically involves the reaction of 3-methoxyphenol with an appropriate alkyl halide to form the 3-methoxyphenoxy intermediate. This intermediate is then reacted with a butylamine derivative under suitable conditions to yield the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as flash chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(3-methoxyphenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, alcohols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-butyl-5-(3-methoxyphenoxy)pentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine receptors and their interactions with various ligands.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-5-(3-methoxyphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-5-(3-methoxyphenoxy)pentan-1-amine include:
- N-butyl-5-(4-methoxyphenoxy)pentan-1-amine
- N-pentyl-5-(3-methoxyphenoxy)pentan-1-amine
- N-butyl-5-(3-hydroxyphenoxy)pentan-1-amine .
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxyphenoxy group can enhance its interactions with certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-butyl-5-(3-methoxyphenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-3-4-11-17-12-6-5-7-13-19-16-10-8-9-15(14-16)18-2/h8-10,14,17H,3-7,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZXIWPMLDECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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